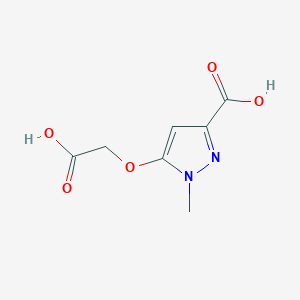

5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

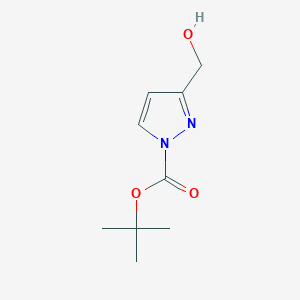

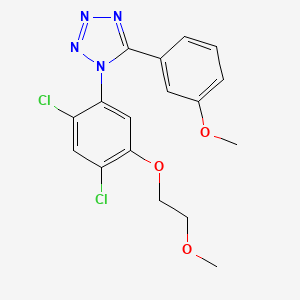

The compound “5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The carboxymethoxy and carboxylic acid functional groups suggest that this compound may have acidic properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Additionally, the carboxymethoxy group (-CO2CH3) would be attached to one of the carbon atoms in the ring, and a carboxylic acid group (-COOH) would be attached to another carbon atom in the ring .Chemical Reactions Analysis

As a pyrazole derivative with carboxylic acid groups, this compound could potentially undergo a variety of chemical reactions. These could include reactions typical of carboxylic acids, such as esterification or amide formation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid groups would likely make this compound acidic. It may also have polar characteristics due to the presence of the oxygen and nitrogen atoms .科学的研究の応用

Coordination Complexes and Crystal Structures

5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid and its derivatives have been explored for their potential in forming coordination complexes with various metals. Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and studied their coordination and crystallization properties with Cu(II), Co(II), and Zn(II), obtaining single crystals in certain conditions. Their research revealed interesting 2D hydrogen-bonded networks in these complexes, which could have implications in materials science and crystal engineering (Radi et al., 2015).

Structural Diversity in Metal Coordination Polymers

Further research into the structural diversity of metal coordination polymers was conducted by Cheng et al. (2017), who used isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, related to the original compound, to assemble with Zn(II) and Cd(II) ions. This study resulted in a range of coordination polymers with varied structures, including chiral and achiral forms, highlighting the compound's versatility in creating diverse molecular architectures (Cheng et al., 2017).

Selective Induced Polarization and Electron Transfer

In a study on selective induced polarization through electron transfer, Tewari et al. (2014) synthesized pyrazole ester derivatives, closely related to the this compound. They demonstrated these compounds' ability to selectively bind and stabilize acetone molecules, providing insights into molecular interactions and potential applications in chemical sensing or molecular recognition (Tewari et al., 2014).

Luminescence Properties in Metal Complexes

The luminescence properties of metal complexes formed with derivatives of this compound have been investigated by Su et al. (2014). They synthesized new ligands and their complexes with Zn, Cu, and Cd, exhibiting dual-emissive luminescence. Such properties could be significant in developing new luminescent materials (Su et al., 2014).

Antifungal Activity and Structure-Activity Relationships

Du et al. (2015) researched the antifungal activity of a series of 1H-pyrazole-4-carboxylic acid amides, revealing moderate to excellent activities against various phytopathogenic fungi. This work underscores the potential pharmaceutical applications of such compounds in combating fungal infections (Du et al., 2015).

将来の方向性

特性

IUPAC Name |

5-(carboxymethoxy)-1-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5/c1-9-5(14-3-6(10)11)2-4(8-9)7(12)13/h2H,3H2,1H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCGTVOODHZVAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2607803.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2607807.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2607812.png)

![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2607816.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B2607817.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2607822.png)